

A Comparative Guide to the Conservation of ADAM-17 Substrates Across Species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ADAM-17 Substrate**

Cat. No.: **B12375528**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the conservation of A Disintegrin and Metalloproteinase-17 (ADAM-17) substrates across various species. ADAM-17, also known as Tumor Necrosis Factor-alpha Converting Enzyme (TACE), is a critical sheddase involved in the proteolytic release of the extracellular domains of a wide array of membrane-bound proteins.^[1] ^[2] This ectodomain shedding is a key mechanism regulating cellular signaling in numerous physiological and pathological processes, including inflammation, development, and cancer.^[2] ^[3]^[4] Understanding the conservation of **ADAM-17 substrates** is paramount for translational research and the development of targeted therapeutics.

Conservation of ADAM-17 Substrates

The repertoire of proteins cleaved by ADAM-17, collectively known as the "sheddome," exhibits significant conservation across mammalian species. This conservation underscores the fundamental biological roles of ADAM-17-mediated signaling. Below is a table summarizing the conservation of prominent human **ADAM-17 substrates** in mouse, rat, and dog, based on orthology data.

Human Substrate	Gene Symbol	Mouse Ortholog	Rat Ortholog	Dog Ortholog	Primary Function
Tumor necrosis factor	TNF	Tnf	Tnf	TNF	Pro-inflammatory cytokine[1][5]
Epidermal growth factor receptor	EGFR	Egfr	Egfr	EGFR	Receptor tyrosine kinase[1][6]
Amphiregulin	AREG	Areg	Areg	AREG	EGFR ligand[6]
Epiregulin	EREG	Ereg	Ereg	EREG	EGFR ligand[6]
Heparin-binding EGF-like growth factor	HBEGF	Hbegf	Hbegf	HBEGF	EGFR ligand[6]
Transforming growth factor-alpha	TGFA	Tgfa	Tgfa	TGFA	EGFR ligand[6]
L-selectin	SELL	Sell	Sell	SELL	Adhesion molecule[2]
Interleukin-6 receptor	IL6R	Il6r	Il6r	IL6R	Cytokine receptor[2]
Notch1	NOTCH1	Notch1	Notch1	NOTCH1	Developmental signaling[1]
CD62L (L-selectin)	SELL	Sell	Sell	SELL	Adhesion molecule[2]
ICAM-1	ICAM1	Icam1	Icam1	ICAM1	Adhesion molecule
VCAM-1	VCAM1	Vcam1	Vcam1	VCAM1	Adhesion molecule

Amyloid precursor protein	APP	App	App	APP	Neuronal function
Fractalkine (CX3CL1)	CX3CL1	Cx3cl1	Cx3cl1	CX3CL1	Chemokine
Neuregulin 1	NRG1	Nrg1	Nrg1	NRG1	Neuronal development

Experimental Protocols for Assessing ADAM-17 Substrate Shedding

The identification and validation of **ADAM-17 substrates** rely on a combination of proteomic and immunological techniques. Below are detailed methodologies for key experiments.

Secretome Analysis for Substrate Discovery

This method aims to identify proteins shed from the cell surface into the conditioned medium in an ADAM-17-dependent manner.

a. Cell Culture and Stimulation:

- Culture cells of interest (e.g., human, mouse, or rat cell lines) to near confluence in standard growth medium.
- Wash the cells three times with serum-free medium to remove serum proteins.[\[7\]](#)
- Incubate the cells in serum-free medium for 12-24 hours to allow for the accumulation of secreted proteins.[\[7\]](#)
- To specifically assess ADAM-17 activity, cells can be treated with a phorbol ester like Phorbol 12-myristate 13-acetate (PMA) to stimulate shedding, or with a specific ADAM-17 inhibitor (e.g., TAPI-2) as a negative control.[\[8\]](#)

b. Sample Preparation for Mass Spectrometry:

- Collect the conditioned medium and centrifuge at low speed to remove cells and debris.[\[9\]](#)

- Concentrate the proteins in the supernatant using ultrafiltration devices with an appropriate molecular weight cutoff.[9]
- Precipitate the proteins using methods such as trichloroacetic acid (TCA) or acetone precipitation.[9]
- Resuspend the protein pellet in a lysis buffer containing a denaturing agent (e.g., SDS or urea).
- Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.
- Digest the proteins into peptides using trypsin overnight at 37°C.[10]
- Desalt the resulting peptides using C18 Zip-Tips before analysis.[9]

c. Mass Spectrometry and Data Analysis:

- Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
- Identify and quantify the proteins using database search algorithms (e.g., Mascot, Sequest) and quantification software.
- Compare the protein abundance between stimulated and control/inhibited samples to identify potential **ADAM-17 substrates**.

Western Blotting for Substrate Validation

Western blotting is a standard technique to validate the shedding of a specific candidate substrate.

a. Sample Preparation:

- Following cell culture and stimulation as described above, collect the conditioned medium.
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) to obtain the cell lysate containing the full-length, membrane-bound form of the substrate.

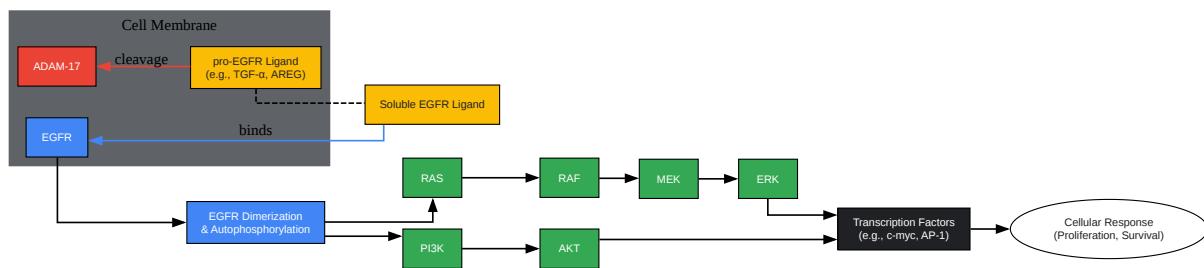
- Concentrate the conditioned medium containing the shed ectodomain.
- Determine the protein concentration of both the cell lysate and the concentrated conditioned medium using a protein assay (e.g., BCA assay).

b. Electrophoresis and Transfer:

- Separate 20-30 µg of protein from both the cell lysate and the conditioned medium on an SDS-PAGE gel. The gel percentage should be chosen based on the molecular weight of the full-length and shed forms of the substrate.[11]
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]

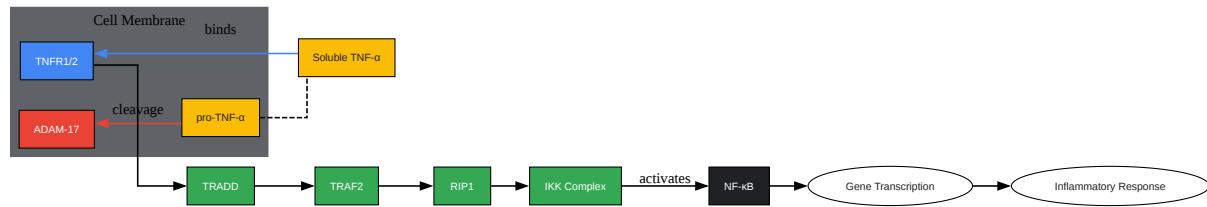
c. Immunodetection:

- Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
- Incubate the membrane with a primary antibody specific for the substrate of interest overnight at 4°C. The antibody should recognize an epitope in the shed ectodomain.[14]
- Wash the membrane three times with TBST for 10 minutes each.[15]
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
- Wash the membrane again three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12] An increase in the band corresponding to the shed ectodomain in the conditioned medium of stimulated cells compared to the control is indicative of ADAM-17-mediated cleavage.

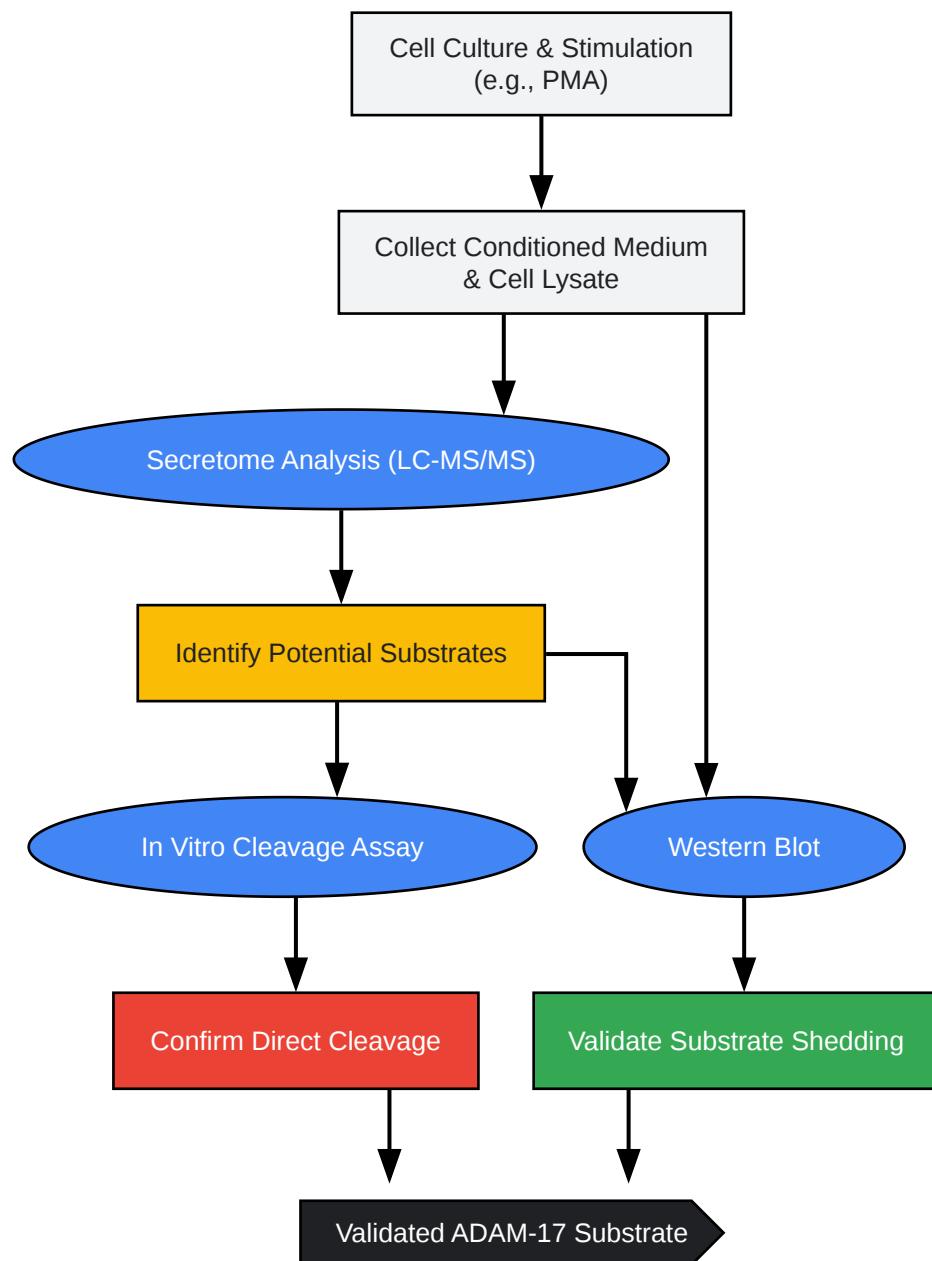

In Vitro Cleavage Assay

This assay directly assesses the ability of ADAM-17 to cleave a putative substrate in a cell-free system.

- Obtain recombinant, purified ADAM-17 enzyme and the purified ectodomain of the candidate substrate.
- Incubate the recombinant ADAM-17 with the substrate in a suitable reaction buffer (e.g., Tris-HCl buffer, pH 8.0) at 37°C for a defined period (e.g., overnight).[16]
- As a negative control, incubate the substrate alone and ADAM-17 alone under the same conditions.
- Analyze the reaction products by SDS-PAGE and Coomassie blue staining or Western blotting to detect cleavage fragments.[17] The appearance of smaller fragments in the presence of ADAM-17 indicates direct cleavage.


Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways regulated by ADAM-17 and a typical experimental workflow for substrate identification.


[Click to download full resolution via product page](#)

Caption: ADAM-17 mediated EGFR signaling pathway.

[Click to download full resolution via product page](#)

Caption: ADAM-17 mediated TNF-α signaling pathway.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **ADAM-17 substrate** identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Frontiers | Immunomodulatory role of metalloproteinase ADAM17 in tumor development [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of ADAM17 in the ectodomain shedding of TNF-alpha and its receptors by neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct roles for ADAM10 and ADAM17 in ectodomain shedding of six EGFR ligands - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. wp.unil.ch [wp.unil.ch]
- 8. Identification of novel substrates of a disintegrin and metalloprotease 17 by specific labeling of surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of secretome proteins and mass spectrometric analysis [bio-protocol.org]
- 10. Sample preparation protocol for bottom-up proteomic analysis of the secretome of the islets of Langerhans - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. ptglab.com [ptglab.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Western Blot Procedure | Cell Signaling Technology [[cellsignal.com](https://www.cellsignal.com)]
- 15. google.com [google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to the Conservation of ADAM-17 Substrates Across Species]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12375528#assessing-the-conservation-of-adam-17-substrates-across-species>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com